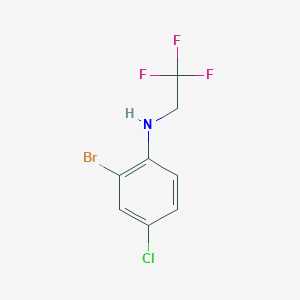

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6BrClF3N |

|---|---|

Molecular Weight |

288.49 g/mol |

IUPAC Name |

2-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6BrClF3N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

SQIKOHGQMPPTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation: Formation of 2-Bromo-4-chloroaniline Intermediate

- Chlorination and Bromination Sequence:

According to patent literature, 2-bromo-4-chloro substituted phenols can be synthesized by first chlorinating a substituted phenol to yield a 4-chloro derivative, followed by bromination to introduce the 2-bromo substituent. This method can be adapted to aniline derivatives by appropriate protection or modification steps. - Reaction Conditions:

- Use of sodium acetate and bromine as reagents.

- Solvent systems such as benzotrifluoride to maintain solubility and control precipitation.

- Temperature control is critical, often between 0°C and room temperature, to optimize regioselectivity and yield.

- Example:

For phenols, a weight ratio of benzotrifluoride to substituted phenol between 2 and 4 is optimal to prevent precipitation and maximize throughput.

N-Trifluoroethylation of Halogenated Aniline

- Iron Porphyrin-Catalyzed N-Trifluoroethylation:

This is a prominent method for introducing the trifluoroethyl group onto aniline nitrogen. The process involves:- Starting with 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source.

- Using iron porphyrin catalysts to facilitate N–H insertion via cascade diazotization/N-trifluoroethylation reactions.

- Conducting the reaction in aqueous-organic biphasic systems (e.g., dichloromethane and water).

- Mild conditions at room temperature with reaction times around 12 hours.

Yield and Purity:

The method typically yields the N-(2,2,2-trifluoroethyl)aniline derivatives in 60-70% isolated yield with high purity after chromatographic purification.Alternative Method Using Trifluorodiazoethane:

Trifluorodiazoethane (CF3CHN2), generated from trifluoroethylamine hydrochloride, can be used for N-trifluoroethylation, although this method requires careful handling due to the diazo compound's reactivity.

Catalyst Efficiency:

Iron porphyrin catalysts have been shown to efficiently mediate the N-trifluoroethylation under mild aqueous conditions, providing a greener alternative to traditional alkylation methods.Regioselectivity and Functional Group Tolerance:

The halogenation steps exhibit high regioselectivity when reaction parameters such as solvent, temperature, and reagent ratios are optimized. The trifluoroethylation step tolerates various functional groups, allowing for the synthesis of diverse substituted anilines.Industrial Scale Considerations:

Large-scale synthesis optimizes reagent stoichiometry, reaction time, and purification steps to maximize yield and minimize impurities, often employing continuous flow or batch reactors with in-line monitoring.

| Preparation Step | Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation | Sequential chlorination then bromination | Chlorine source, bromine, sodium acetate, benzotrifluoride | 0–25°C, 2–4 h | 70–80% | High regioselectivity | Requires careful temperature control |

| N-Trifluoroethylation | Iron porphyrin-catalyzed N–H insertion | 2,2,2-Trifluoroethylamine hydrochloride, sodium nitrite, acetic acid, iron porphyrin catalyst | Room temp, 12 h, aqueous-organic biphasic | ~68% | Mild conditions, environmentally friendly | Catalyst cost, reaction time |

The preparation of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline involves a well-defined sequence of halogenation followed by catalytic N-trifluoroethylation. Iron porphyrin-catalyzed methods provide an efficient and selective route for N-trifluoroethylation under mild conditions, while the halogenation steps require precise control to achieve the desired substitution pattern. These methods are supported by diverse research findings and have been optimized for both laboratory and industrial scales to deliver high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

Oxidation: Nitro derivatives are formed.

Reduction: Amines are produced.

Scientific Research Applications

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Analogs

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

N-Substituent Effects : The trifluoroethyl group in the target compound enhances electron-withdrawing character compared to simple -NH₂ or benzyl groups. This affects nucleophilic reactivity and may improve metabolic stability in drug candidates .

Halogen Positioning: Bromine at position 2 (ortho to -NH-) creates steric hindrance, reducing rotational freedom.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations:

- Halogen Type and Position : Bromine at position 2 generally increases density compared to fluorine (e.g., 1.670 vs. 1.694 g/cm³ in 2-Bromo-4-fluoroaniline vs. 4-Bromo-2-fluoroaniline) due to bromine’s higher atomic mass .

- Trifluoroalkoxy Groups : 2-Bromo-4-(trifluoromethoxy)aniline (MW 256.02) has a lower molecular weight than the target compound but shares similar lipophilicity due to the trifluoromethoxy group .

Biological Activity

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bromine atom at the second position, a chlorine atom at the fourth position, and a trifluoroethyl group attached to the nitrogen of the aniline structure. Its molecular formula is , with a molar mass of approximately 288.49 g/mol. The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and chlorine) can influence binding affinities and selectivity towards molecular targets. The trifluoroethyl group enhances the compound's hydrophobic character, allowing it to penetrate cellular membranes more effectively.

Enzyme Inhibition

Research indicates that 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease states. For instance, its interactions with cytochrome P450 enzymes suggest a role in modulating drug metabolism.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A qualitative assessment revealed that it inhibits the growth of several pathogens, including Staphylococcus aureus and Enterococcus faecium. The inhibition zones measured during testing indicate significant antimicrobial efficacy:

| Microbial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Enterococcus faecium | 17 |

| Bacillus subtilis | 10 |

These results highlight the compound's potential as an antimicrobial agent in pharmaceutical applications .

Antioxidant Activity

In addition to its antimicrobial properties, 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has been evaluated for antioxidant activity using various assays such as DPPH and ABTS tests. These assays measure the compound's ability to scavenge free radicals:

| Assay Type | Inhibition Rate (%) | Comparison with Standard |

|---|---|---|

| DPPH | 16.75 | Lower than ascorbic acid |

| ABTS | 7.66 | Comparable to standard agents |

The antioxidant capacity suggests that this compound could play a role in mitigating oxidative stress-related conditions .

Case Studies

Several studies have explored the biological implications of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline:

- Anticancer Activity : A study assessed its cytotoxic effects against human cancer cell lines (A549 and HeLa), revealing promising results that warrant further investigation into its potential as an anticancer agent .

- Pharmacokinetic Studies : Computational models have predicted favorable pharmacokinetic profiles for this compound, suggesting good absorption and distribution characteristics which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via bromination and alkylation of precursor anilines. For example, brominated intermediates like 4-chloro-N-(2,2,2-trifluoroethyl)aniline (structurally related to ) may undergo regioselective bromination using reagents such as N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Purity optimization requires HPLC analysis (≥95% purity, as seen in ) and recrystallization in ethyl acetate/hexane mixtures .

Q. How should researchers characterize the electronic effects of the trifluoroethyl group in this compound?

- Methodological Answer : Computational methods (e.g., DFT calculations) combined with experimental techniques like NMR spectroscopy can elucidate electronic effects. The trifluoroethyl group’s strong electron-withdrawing nature (due to -CF₃) reduces amine basicity, as discussed for fluorinated pharmaceuticals in . Compare NMR shifts with analogous non-fluorinated compounds to quantify inductive effects .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- Mass spectrometry (HRMS) for molecular weight verification.

- and NMR to confirm substitution patterns (e.g., aromatic protons and CF₃CH₂N- signals).

- Elemental analysis to validate stoichiometry (C, H, N, Br, Cl, F).

- X-ray crystallography if single crystals are obtainable (as applied to similar brominated anilines in ) .

Advanced Research Questions

Q. How does the bromo-chloro substitution pattern influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to the 4-chloro substituent. Test reactivity using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Monitor reaction progress via TLC and GC-MS. Contrast results with meta- or para-substituted analogs (see for related bromo-chloro compounds) .

Q. What strategies mitigate conflicting data in solubility studies of halogenated anilines?

- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. THF) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC to detect impurities. For consistent results, standardize solvent pre-saturation protocols and temperature controls (as in for fluoroanilines) .

Q. How can the environmental stability and degradation pathways of this compound be assessed?

- Methodological Answer : Conduct accelerated degradation studies under UV light, acidic/basic conditions, and oxidative environments (H₂O₂). Analyze products via LC-MS and compare with databases for halogenated aromatic amines (e.g., perfluoroalkyl amines in ). Computational tools like EPI Suite can predict persistence and bioaccumulation .

Mechanistic and Applied Research Questions

Q. What role does the trifluoroethyl group play in modulating biological activity?

- Methodological Answer : The -CF₃ group enhances metabolic stability and membrane permeability, as seen in fluorinated drug analogs ( ). Test in vitro cytotoxicity (e.g., MTT assays) against cancer cell lines and compare with non-fluorinated analogs. Use molecular docking to study interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for halogenated aniline derivatives?

- Methodological Answer : Discrepancies may arise from catalyst loading or solvent effects. Perform kinetic studies under standardized conditions (e.g., 1 mol% catalyst, anhydrous DMF). Use statistical tools like Design of Experiments (DoE) to isolate variables. Reference protocols from for bromination optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.